molecular formula C10H11N3O B8732510 7,8,9,10-Tetrahydropyridazino[4,5-a]indolizin-4(3H)-one

7,8,9,10-Tetrahydropyridazino[4,5-a]indolizin-4(3H)-one

Cat. No. B8732510
M. Wt: 189.21 g/mol
InChI Key: IBUJIIGSHJTXTB-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 100 mL single-neck round-bottomed flask was charged with hydrazinium hydroxide (20 mL), methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate 192a (2.5 g, 12.0 mmol). The reaction mixture was heated at 100° C. for 4 hours. After this time the reaction was cooled to room temperature and filtered to afford 192b as a yellow solid (1.9 g, 83%). MS: (M+H)+ 190.3. 1H NMR (500 MHz, DMSO) δ 11.44 (s, 1H), 8.03 (s, 1H), 7.42 (s, 1H), 4.18 (t, J=6.0 Hz, 2H), 2.96 (t, J=6.5 Hz, 2H), 1.98-1.93 (m, 2H), 1.87-1.82 (m, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4]([C:12]([O:14]C)=O)=[CH:5][N:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][CH2:7]2)=O.[OH-].[NH3+:17][NH2:18]>>[CH:1]1[C:3]2=[C:11]3[N:6]([CH:5]=[C:4]2[C:12](=[O:14])[NH:18][N:17]=1)[CH2:7][CH2:8][CH2:9][CH2:10]3 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)C=1C(=CN2CCCCC12)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH3+]N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1=NNC(C=2C1=C1CCCCN1C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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